2-amino-N-(4-methylphenyl)benzamide
Overview
Description
2-amino-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide, where the benzene ring is substituted with an amino group and a 4-methylphenyl group.
Mechanism of Action
Target of Action
This compound is a crucial building block of many drug candidates , suggesting it may interact with a variety of biological targets
Mode of Action
It’s known that the compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This suggests a complex interaction with its targets.
Biochemical Pathways
Given its role as a building block in various drug candidates , it’s likely that this compound influences multiple biochemical pathways
Result of Action
As a key building block in various drug candidates , it’s plausible that this compound exerts diverse effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of 2-amino-N-(4-methylphenyl)benzamide:
Route 2: This route involves the direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, the continuous flow process is often employed for the synthesis of this compound. This method uses a microreactor system to optimize reaction conditions and achieve high yields. For instance, using 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent, the compound can be synthesized with a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: The original amino compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-amino-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
2-amino-N-(4-methylphenyl)benzamide can be compared with similar compounds such as:
4-amino-N-(2-methylphenyl)benzamide: This compound has a similar structure but with the amino group in a different position, leading to different chemical properties and reactivity.
N-(3-amino-4-methylphenyl)benzamide: This compound is another isomer with the amino group in a different position, affecting its synthesis and applications.
Properties
IUPAC Name |
2-amino-N-(4-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNAKLMMGXHGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331318 | |
Record name | 2-amino-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32212-38-7 | |
Record name | 2-amino-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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